美沙多林甲磺酸盐

描述

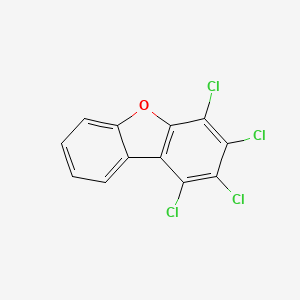

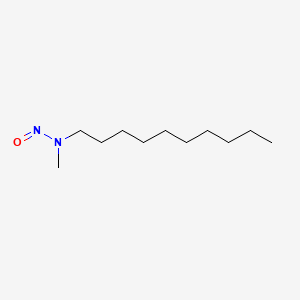

Spiradoline mesylate salt, also known as U-62066, is a highly selective κ-opioid receptor agonist . Its chemical structure includes a spirocyclic moiety and a benzeneacetamide group. This compound was synthesized with the intention of creating an analgesic that retains its pain-relieving properties while minimizing side effects associated with other opioid receptors, such as physical dependence and respiratory depression .

Molecular Structure Analysis

Spiradoline’s molecular formula is C22H30Cl2N2O2 · CH3SO3H , with a molecular weight of approximately 521.50 g/mol . The compound exhibits a spirocyclic structure, which contributes to its unique pharmacological properties. The mesylate salt form enhances its solubility and stability .

科学研究应用

Analgesic Properties

Spiradoline: is a potent κ-opioid receptor agonist, primarily researched for its analgesic effects. It has been synthesized to retain analgesic properties while minimizing the side effects typically associated with μ-opioid receptor agonists like morphine, such as physical dependence and respiratory depression . Preclinical studies have documented its efficacy in reducing pain in animal models.

Diuretic Effects

In humans, Spiradoline has been reported to act as a potent diuretic. This application is particularly significant as it suggests potential therapeutic uses in conditions that require the removal of excess body fluids, such as congestive heart failure .

Antitussive Activity

Spiradoline: has demonstrated antitussive (cough-suppressing) properties in rat models. This suggests a possible use in the treatment of coughs, although its effectiveness and safety in humans would require further clinical investigation .

Cardiovascular Research

While preclinical studies have shown that Spiradoline reduces blood pressure and heart rate, and may have antiarrhythmic properties, these findings have not been confirmed in clinical studies. Nonetheless, it remains an area of interest for further research into cardiovascular diseases .

Psychiatric Applications

Spiradoline: inhibits dopaminergic neurotransmission, which has implications for psychiatric conditions. It has shown antipsychotic-like effects in animal behavioral tests and has been reported to decrease tics in patients with Tourette’s syndrome at low doses .

Sedative Effects

Due to its antihistamine properties, Spiradoline produces significant sedation, which could be harnessed in clinical settings where sedation is required .

Antiarrhythmic Action

The sodium channel-blocking properties of Spiradoline are responsible for its potential antiarrhythmic action in rats, suggesting a possible application in the prevention or treatment of cardiac arrhythmias .

作用机制

Target of Action

U-62066, also known as Spiradoline Mesylate Salt, primarily targets the κ-opioid receptor . This receptor is a type of opioid receptor that has high affinity for kappa-selective opioids. It is involved in various physiological processes, including pain perception, consciousness, motor control, and mood .

Mode of Action

As a highly selective κ-opioid receptor agonist, U-62066 binds to its target receptor and activates it . This activation leads to a series of intracellular events, including inhibition of adenylate cyclase activity, activation of potassium channels, and inhibition of calcium channels . These changes result in hyperpolarization of the cell membrane, reducing neuronal excitability .

Biochemical Pathways

The activation of the κ-opioid receptor by U-62066 affects several biochemical pathways. It can lead to analgesic effects, likely through modulation of pain perception pathways . Additionally, it has been shown to have diuretic effects, possibly through its action on renal function . The specific biochemical pathways affected by U-62066 are still under investigation.

Result of Action

The activation of the κ-opioid receptor by U-62066 results in several molecular and cellular effects. It exhibits analgesic effects, providing relief from pain . It also has diuretic effects, increasing the excretion of water from the body . Additionally, U-62066 has been observed to have antitussive properties, suppressing cough in rats .

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(5S,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEZDPDAYTVKKG-XLTSWDRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CC[C@]2(CCCO2)C[C@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiradoline mesylate salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)

![4-tert-Butylcalix[6]arene](/img/structure/B1201145.png)